

# Technical Guide: Investigating the Bioavailability of Metals in Soil Using Ethylenediaminetetraacetic Acid (EDTA)

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## Compound of Interest

Compound Name: *Sodium calcium edetate*

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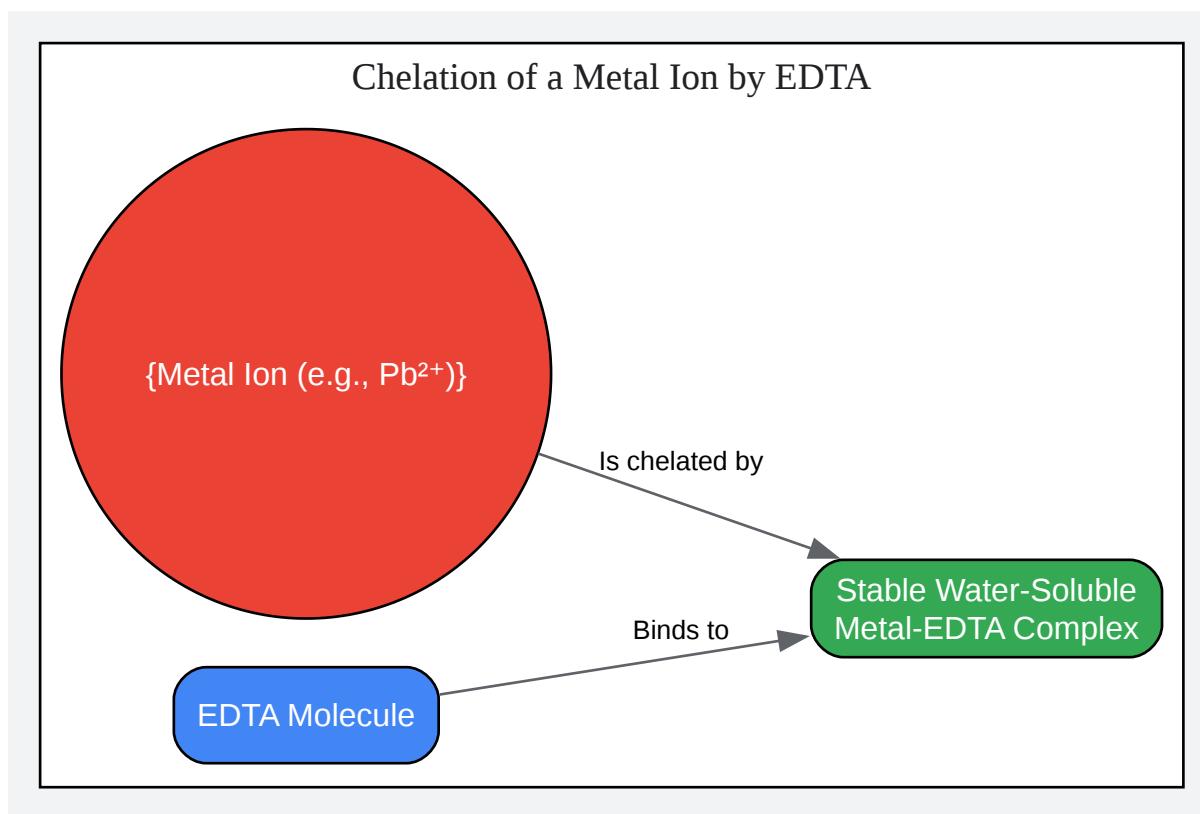
## Introduction: Metal Bioavailability in Soil

The total concentration of a metal in soil is often a poor indicator of its potential risk to ecosystems and human health. Instead, the bioavailable fraction—the portion of the metal that is available for uptake by plants and other organisms—is of primary concern. Assessing this fraction is crucial for environmental risk assessment and the development of soil remediation strategies.

Chelating agents are widely used to estimate the bioavailable fraction of metals in soil. These molecules form stable, water-soluble complexes with metal ions, effectively extracting them from the soil matrix. Ethylenediaminetetraacetic acid (EDTA), and its various salts such as **sodium calcium edetate** (calcium disodium EDTA), is a powerful aminopolycarboxylic acid that has been extensively used for this purpose.<sup>[1][2]</sup> EDTA is a strong chelating agent that can extract metals that are soluble, exchangeable, and bound to carbonates or organic matter.<sup>[3]</sup> This guide provides an in-depth overview of the principles and methodologies for using EDTA to investigate the bioavailability of metals in soil.

## The Chemistry of EDTA Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form very stable, water-soluble complexes with a wide range of divalent and trivalent metal cations (e.g.,  $\text{Pb}^{2+}$ ,  $\text{Cd}^{2+}$ ,  $\text{Zn}^{2+}$ ,  $\text{Cu}^{2+}$ ,  $\text{Fe}^{3+}$ ). When a salt like **sodium calcium edetate** is used, the less strongly bound calcium ion is displaced by a heavy metal ion with a higher affinity for the EDTA molecule, forming a stable metal-EDTA complex.<sup>[4]</sup> This process effectively mobilizes the metal from the soil into the solution, where it can be quantified. The high stability of these complexes is key to EDTA's effectiveness in extracting metals from various soil fractions.<sup>[5]</sup>



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Diagram 1: Chelation of a metal ion by an EDTA molecule.

## Experimental Protocols

The following section details a standard protocol for the batch extraction of bioavailable metals from soil using an EDTA solution. This protocol is a synthesis of methodologies reported in various studies.<sup>[5][6][7]</sup>

### 3.1 Reagents and Materials

- Ethylenediaminetetraacetic acid disodium salt (Na<sub>2</sub>-EDTA) or **Sodium Calcium Eddetate** (CaNa<sub>2</sub>-EDTA)
- Deionized water
- Sodium hydroxide (NaOH) solution (for pH adjustment)
- Contaminated soil, air-dried and sieved (<2 mm)
- Centrifuge tubes (e.g., 50 mL)
- Mechanical shaker
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- Inductively Coupled Plasma (ICP) Spectrometer or Atomic Absorption Spectrometer (AAS)

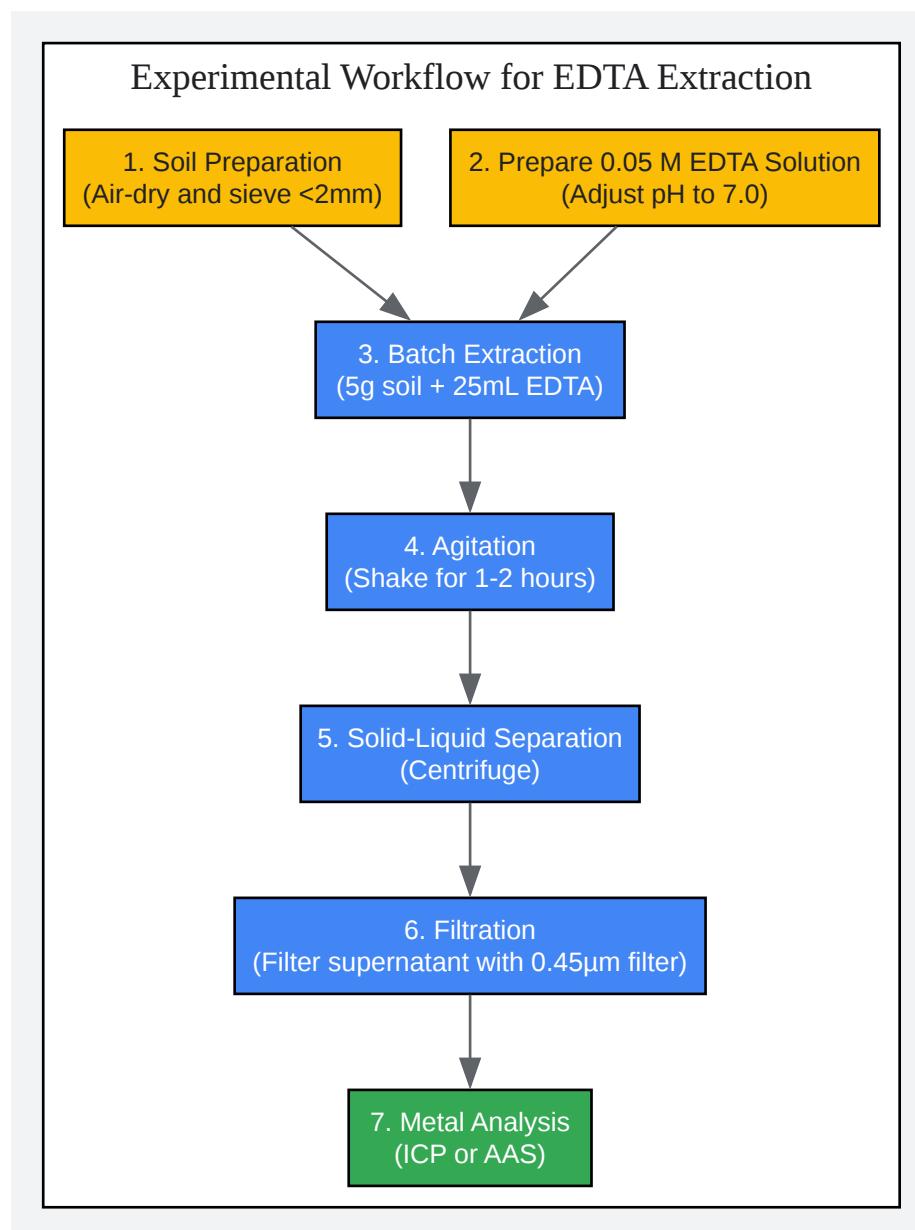
### 3.2 Preparation of 0.05 M EDTA Extraction Solution

- Weigh 18.61 g of Na<sub>2</sub>-EDTA (or an equimolar amount of another EDTA salt).
- Dissolve the EDTA in approximately 800 mL of deionized water in a 1 L volumetric flask.
- Adjust the pH of the solution to 7.0 using a NaOH solution.[5] This is a critical step as extraction efficiency is pH-dependent.[8]
- Once the desired pH is reached, add deionized water to bring the final volume to 1000 mL.

### 3.3 Batch Extraction Procedure

- Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.[5]
- Add 25 mL of the 0.05 M EDTA solution to the tube, resulting in a 1:5 soil-to-solution ratio.[5]
- Securely cap the tubes and place them on a mechanical shaker.

- Shake the samples for a defined period. A contact time of 1 to 2 hours is often sufficient, though some studies have used longer periods.[5][7]
- After shaking, remove the tubes and centrifuge them at a sufficient speed (e.g., 3000 rpm for 15 minutes) to separate the solid and liquid phases.
- Filter the supernatant through a 0.45  $\mu$ m syringe filter to remove any remaining fine particles.
- The filtered extract is now ready for metal analysis using ICP or AAS.



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Diagram 2: Workflow for the EDTA extraction of soil metals.

## Data Presentation: Extraction Efficiencies

The effectiveness of EDTA extraction varies depending on the metal and soil properties. The following tables summarize quantitative data from various studies, showcasing the extraction efficiencies of EDTA for different heavy metals.

Table 1: Metal Extraction Efficiencies with 0.1 M EDTA This table presents the percentage of metal extracted from an artificially contaminated sandy-loam soil using a 0.1 M EDTA solution.

Metal	Initial Concentration (mg/kg)	Extraction Efficiency (%)
Lead (Pb)	500	100%
Cadmium (Cd)	500	79.3%
Zinc (Zn)	500	84.7%

Data sourced from a study by Samani et al. (2004), as reported in Science Alert.[\[7\]](#)

Table 2: Comparison of Different Extractants This table compares the percentage of metals extracted from a contaminated soil using deionized water, 10 mM tartaric acid, and 3 mM EDTA.

Metal	Deionized Water (%)	Tartaric Acid (%)	EDTA (%)
Cadmium (Cd)	3.9	4.6	7.4
Zinc (Zn)	Not specified	+11% over water	+15% over water
Lead (Pb)	Not specified	+7% over water	Not specified

Data sourced from a study by Veselý et al. (2023).[\[9\]](#)

Table 3: Effect of Washing Time on Metal Concentration This table shows the reduction in chromium concentration in three different soil/sludge samples after washing with 0.1 M EDTA for up to 9 hours.

Sample	Initial Cr (mg/L)	Final Cr (mg/L)	Reduction (%)
Sample 1	0.15	0.05	66.67%
Sample 2	0.02	Not Detectable	100%
Sample 3	0.20	0.02	90.00%

Data sourced from a study by Gluhar et al. (2020).<sup>[6]</sup>

## Factors Influencing EDTA Extraction

Several factors can significantly impact the efficiency of metal extraction using EDTA:

- Soil pH: The pH of the soil and the extraction solution is a critical factor. Generally, metal extraction with EDTA is more efficient in neutral to slightly alkaline conditions.<sup>[8]</sup>
- EDTA Concentration: Higher concentrations of EDTA generally lead to higher extraction efficiencies, although the effect can plateau and may not be linear for all metals.<sup>[7][8]</sup>
- Contact Time: The kinetics of metal extraction can be rapid, with a significant portion of the metal being extracted within the first few hours.<sup>[7]</sup> However, optimal times can vary, and extending the reaction time does not always significantly increase efficiency.<sup>[6]</sup>
- Metal Type: EDTA has different affinities for different metals. For instance, it often shows a very high efficiency for lead (Pb).<sup>[7][10]</sup>
- Soil Composition: The amount of organic matter, clay content, and presence of iron and manganese oxides can influence metal availability and the effectiveness of the EDTA extraction.<sup>[10]</sup>

## Conclusion

The use of EDTA, including its salt form **sodium calcium edetate**, is a well-established and effective method for assessing the bioavailable fraction of heavy metals in contaminated soils. [3][5] Its strong chelating properties allow for the extraction of metals from multiple soil fractions, providing a more comprehensive measure of bioavailability than methods using weaker extractants.[5] However, researchers must consider the influence of experimental parameters such as pH, concentration, and contact time to ensure reproducible and relevant results. The protocols and data presented in this guide offer a solid foundation for researchers and scientists employing this technique in their work.

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- To cite this document: BenchChem. [Technical Guide: Investigating the Bioavailability of Metals in Soil Using Ethylenediaminetetraacetic Acid (EDTA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203255#investigating-the-bioavailability-of-metals-in-soil-using-sodium-calcium-edetate]

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